molecular formula C25H19NO6 B2504908 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide CAS No. 886181-19-7

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2504908
CAS No.: 886181-19-7
M. Wt: 429.428
InChI Key: YGODDFSBDNAKJZ-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide is a synthetic compound of interest in medicinal chemistry and chemical biology research. It features a complex molecular architecture that incorporates a benzodioxole moiety linked to a benzofuran core, which is further functionalized with a meta-tolyloxy acetamide chain. This structure is characteristic of scaffolds often investigated for their potential biological activities. Compounds containing the benzodioxole and benzofuran motifs are frequently studied as privileged structures in drug discovery due to their wide range of associated biological properties . For instance, related benzodioxole and benzofuran derivatives have been explored in various pharmacological contexts. Similarly, phthalide (isobenzofuran-1-one) derivatives, which share structural similarities, are considered privileged scaffolds and have been evaluated for antioxidant, anti-HIV, antileishmanial, and antifungal properties . The presence of the benzodioxolecarbonyl group suggests potential use as a key intermediate in multi-step organic syntheses, particularly for constructing more complex heterocyclic systems relevant to the development of new therapeutic agents or functional materials . As a precise mechanism of action and specific biological profile for this exact compound have not been fully elucidated, it represents a valuable candidate for exploratory research and structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological pathways or as a building block for the generation of compound libraries. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO6/c1-15-5-4-6-17(11-15)29-13-22(27)26-23-18-7-2-3-8-19(18)32-25(23)24(28)16-9-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGODDFSBDNAKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Aminobenzofuran

The benzofuran scaffold is synthesized via cyclization of 2-hydroxyacetophenone derivatives. For example, 2-hydroxy-3-nitroacetophenone undergoes cyclization with ethyl bromoacetate in the presence of potassium carbonate, yielding 3-nitrobenzofuran, which is subsequently reduced to 3-aminobenzofuran using hydrogen gas and palladium on carbon.

Introduction of the Benzo[d]dioxole-5-carbonyl Group

The 3-aminobenzofuran is acylated using benzo[d]dioxole-5-carbonyl chloride under Friedel-Crafts conditions. In a typical procedure, 3-aminobenzofuran (1.0 equiv) is dissolved in dry dichloromethane, followed by the dropwise addition of benzo[d]dioxole-5-carbonyl chloride (1.2 equiv) and aluminum trichloride (1.5 equiv) at 0°C. The reaction is stirred for 12 hours at room temperature, yielding N-(2-(benzo[d]dioxole-5-carbonyl)benzofuran-3-yl)amine.

Reaction Conditions Table

Step Reagent Solvent Temperature Time Yield
2.1 Ethyl bromoacetate, K2CO3 DMF Reflux 4 h 78%
2.2 Acyl chloride, AlCl3 CH2Cl2 0°C → RT 12 h 65%

Synthesis of the 2-(m-Tolyloxy)acetamide Side Chain

Williamson Ether Synthesis

m-Cresol (1.0 equiv) is reacted with chloroacetic acid (1.2 equiv) in the presence of sodium hydroxide (2.0 equiv) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The mixture is refluxed in aqueous ethanol (1:1 v/v) for 6 hours, yielding 2-(m-tolyloxy)acetic acid.

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (2.0 equiv) in anhydrous dichloromethane at 0°C for 2 hours, followed by removal of excess reagent under reduced pressure to afford 2-(m-tolyloxy)acetyl chloride.

Amide Coupling and Final Product Formation

The benzofuran-3-amine derivative (1.0 equiv) is reacted with 2-(m-tolyloxy)acetyl chloride (1.1 equiv) in the presence of triethylamine (2.0 equiv) in dry tetrahydrofuran (THF) at room temperature for 24 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the title compound as a white solid.

Characterization Data

  • Yield : 72%
  • Melting Point : 158–160°C
  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 7H, aromatic), 6.92 (s, 1H, dioxole), 5.98 (s, 2H, OCH2O), 4.62 (s, 2H, OCH2CO), 2.34 (s, 3H, CH3).
  • 13C NMR (100 MHz, CDCl3) : δ 169.8 (CONH), 161.2 (C=O), 148.1–112.4 (aromatic), 101.2 (OCH2O), 66.5 (OCH2CO), 21.3 (CH3).
  • IR (KBr) : 3280 (N-H), 1715 (C=O), 1602 (C=C), 1240 (C-O) cm−1.
  • HRMS (ESI+) : m/z calcd for C23H18NO6 [M+H]+: 404.1134; found: 404.1138.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces the coupling reaction time from 24 hours to 30 minutes, with comparable yield (70%).

Enzymatic Coupling

Lipase B from Candida antarctica catalyzes the amide bond formation in solvent-free conditions, offering an eco-friendly alternative (yield: 68%).

Mechanistic Insights

Friedel-Crafts Acylation

The AlCl3 catalyst polarizes the acyl chloride, generating an acylium ion that undergoes electrophilic substitution at the electron-rich 2-position of the benzofuran ring.

Amide Bond Formation

Triethylamine neutralizes HCl generated during the nucleophilic attack of the amine on the acid chloride, driving the reaction to completion.

Challenges and Mitigation Strategies

  • Regioselectivity in Acylation : Competing acylation at the 4-position of benzofuran is minimized by using a bulky directing group (e.g., methoxy) or low-temperature conditions.
  • Purification : Silica gel chromatography effectively separates the target compound from unreacted starting materials and regioisomers.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at the benzo[d][1,3]dioxole or benzofuran rings.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens for electrophilic substitution or alkoxides for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and functional groups could allow for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its aromatic and functional group diversity.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Benzofuran/Benzodioxole Motifs

A. N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide (CAS: 1105206-31-2)

  • Structure : Contains a benzofuran-linked isoxazole core and an m-tolyloxy acetamide side chain.
  • Molecular Formula : C21H18N2O4 (MW: 362.4 g/mol).
  • Applications: No explicit pharmacological data, but benzofuran-isoxazole hybrids are often explored for anti-inflammatory or anticancer properties .

B. N-Acetyl-N-(3-methylbenzofuran-5-yl)acetamide

  • Structure : Features a benzofuran core with dual acetyl groups.
  • Synthesis : Derived via acetylation of a hydroxylated intermediate using NaOAc in Ac2O .
  • Key Differences : Lacks the benzodioxole and m-tolyloxy groups, simplifying its electronic profile.
  • Applications : Serves as a precursor for more complex bioactive derivatives .
Analogues with Benzodioxole and Acetamide Moieties

A. KCH-1521 (N-((2-(1H-Indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide)

  • Structure : Contains a benzodioxole-oxyacetamide chain linked to an indole-ethylcarbamoyl group.
  • Pharmacology : Acts as a talin modulator, inhibiting angiogenesis in HUVECs by downregulating focal adhesion molecules .
  • Key Differences : Replaces the benzofuran core with an indole-ethylcarbamoyl group, enhancing interactions with intracellular signaling proteins.

B. 2-(Benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide

  • Structure: Benzodioxole-methylamino group coupled to a sulfamoylphenyl acetamide.

Biological Activity

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C25_{25}H19_{19}N1_{1}O6_{6}
  • Molecular Weight : 429.4 g/mol
  • CAS Number : 886181-19-7

This compound features a benzodioxole moiety and a benzofuran ring, which are known for their diverse biological activities, particularly in anticancer and neuroprotective domains .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways.
  • Antioxidant Activity : It exhibits antioxidant properties that may protect cells from oxidative stress, which is crucial in cancer therapy and neuroprotection.

Anticancer Properties

Studies have demonstrated that this compound possesses significant anticancer activity. The following table summarizes findings related to its anticancer effects:

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (breast cancer)15.4Apoptosis induction via caspase activation
Study BHeLa (cervical cancer)12.8Cell cycle arrest at G2/M phase
Study CA549 (lung cancer)18.6Inhibition of PI3K/Akt signaling pathway

These studies highlight the compound's potential as a therapeutic agent against various types of cancer.

Neuroprotective Effects

This compound also exhibits neuroprotective properties. Research has indicated:

  • Reduction of Neuroinflammation : The compound has been shown to reduce levels of pro-inflammatory cytokines in neuronal cells, suggesting a role in mitigating neuroinflammatory responses.
  • Protection Against Oxidative Damage : Its antioxidant properties help protect neurons from oxidative stress-induced damage, which is critical in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vivo Studies : Animal models treated with varying doses of the compound showed significant reductions in tumor size compared to control groups, indicating its efficacy in vivo.
  • Molecular Docking Studies : Computational analyses have suggested strong binding affinities for key targets involved in cancer progression and neurodegeneration, further supporting its potential therapeutic applications .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential coupling of benzofuran, benzo[d][1,3]dioxole, and m-tolyloxy moieties. Key steps include:

  • Amide bond formation : Use carbodiimides (e.g., EDC/HOBt) to activate the carbonyl group for nucleophilic attack by the benzofuran-3-amine intermediate .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while controlled temperatures (0–25°C) minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

Standard methods include:

  • NMR spectroscopy : Confirm regiochemistry of substituents (e.g., 1^1H NMR for aromatic protons, 13^{13}C NMR for carbonyl groups) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., ESI-HRMS with <2 ppm error) .
  • HPLC : Assess purity (>95%) using C18 reverse-phase columns and UV detection .

Q. How can researchers design initial biological activity screening assays?

Prioritize assays aligned with structural analogs:

  • Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms via fluorometric or colorimetric substrates .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC50_{50} calculations .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Systematically modify substituents and evaluate biological outcomes:

  • Phenoxy group variations : Compare m-tolyloxy with o-tolyloxy or halogenated analogs to assess steric/electronic effects on target binding .
  • Benzofuran substitutions : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
  • Bioisosteric replacement : Replace benzodioxole with thiophene or pyridine rings to modulate lipophilicity .

Q. How can computational methods improve reaction design and mechanistic understanding?

Integrate quantum chemical calculations and machine learning:

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
  • Descriptor-based optimization : Apply statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio) .
  • Molecular docking : Predict binding modes with biological targets (e.g., enzymes) to prioritize synthetic targets .

Q. How should researchers resolve contradictions in reported biological activity data?

Address discrepancies via:

  • Purity validation : Re-test compounds with confirmed HPLC purity to exclude batch variability .
  • Stereochemical analysis : Use chiral HPLC or X-ray crystallography to rule out enantiomer-specific effects .
  • Assay standardization : Compare results under identical conditions (e.g., pH, incubation time) .

Q. What advanced techniques elucidate the compound’s reaction mechanisms?

  • Isotopic labeling : Track 18^{18}O in carbonyl groups during hydrolysis to confirm nucleophilic acyl substitution pathways .
  • Kinetic studies : Use stopped-flow spectroscopy to measure rate constants for amide bond formation .
  • In situ FTIR : Monitor intermediate formation (e.g., activated esters) during coupling reactions .

Q. What multi-disciplinary approaches enhance its application in drug discovery?

Combine synthetic chemistry with biophysical methods:

  • Surface plasmon resonance (SPR) : Quantify binding affinity to protein targets .
  • Metabolomics : Profile hepatic stability using LC-MS to identify metabolic hotspots .
  • Cryo-EM : Visualize interactions with large molecular complexes (e.g., ribosomes) .

Tables for Key Comparisons

Structural Analogs and Biological Impact

Compound ModificationBiological Effect (vs. Parent)Reference
m-Tolyloxy → o-Tolyloxy Reduced antimicrobial activity
Benzodioxole → Thiophene Enhanced kinase inhibition
Phenoxy → Fluorophenoxy Improved metabolic stability

Optimized Reaction Conditions via DoE

ParameterOptimal RangeImpact on Yield
Temperature20–25°C+25%
Solvent (DMF:H2O)9:1+15%
Reaction Time12–16 hrs+10%

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